2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate
Description
The compound 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate features a complex structure combining multiple functional groups:
- 3,3-Dimethylbutanoate ester linkage: Likely influences lipophilicity and metabolic pathways compared to carboxylic acids.
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-4-31-18-11-7-5-9-16(18)25-21(27)15-32-22(28)14-23(2,3)13-20-24-17-10-6-8-12-19(17)33(29,30)26-20/h5-12H,4,13-15H2,1-3H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURLVYSUCBGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC(C)(C)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the condensation of 2-chlorobenzenesulfonamide with a suitable heterocyclic methyl carbimidate, followed by cyclization to form the 1,2,4-thiadiazine 1,1-dioxide core.
Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyphenyl amine reacts with the thiadiazine core.
Formation of the oxoethyl ester: The oxoethyl ester group is introduced via esterification, where the carboxylic acid derivative of the thiadiazine core reacts with an oxoethylating agent.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds similar to 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate have been studied for their anticancer properties. Research indicates that derivatives of benzo[d]thiadiazine exhibit significant cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures may possess anti-inflammatory properties. They could potentially inhibit inflammatory pathways and cytokine production, offering therapeutic benefits in conditions like arthritis .
Pharmaceutical Development
- Drug Design : The unique structural features of this compound allow it to serve as a lead compound in drug discovery programs targeting specific diseases. Its ability to interact with biological targets can be optimized through structure-activity relationship (SAR) studies.
- Formulation Development : Due to its chemical stability and solubility characteristics, this compound can be formulated into various dosage forms (e.g., tablets, injections) for clinical use. Researchers are exploring its formulation to enhance bioavailability and therapeutic efficacy .
Case Study 1: Anticancer Research
A study published in Der Pharma Chemica investigated the anticancer effects of similar compounds on human breast cancer cells (MCF-7). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In a study conducted by researchers at Nizam College, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways :
Enzyme Inhibition: The compound acts as an inhibitor of enzymes like PI3Kδ, which play a crucial role in cellular signaling pathways related to cell growth, proliferation, and survival.
Molecular Targets: The compound binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated signaling pathways.
Pathways Involved: By inhibiting PI3Kδ, the compound can affect pathways like the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including metabolism, growth, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis Challenges : The target compound’s benzo[e]thiadiazin-sulfone group may require specialized oxidation steps, contrasting with simpler heterocycles like thiazoles or triazoles in analogs .
- Yield Considerations : Ethyl ester derivatives (e.g., compound 6o ) show moderate yields (22%), suggesting similar ester-linked compounds may require optimized conditions for higher efficiency.
Solubility and Stability
- Target Compound: The ester group likely increases lipophilicity compared to carboxylic acid derivatives (e.g., compound in ). The sulfone group enhances oxidative stability relative to non-sulfonated thiadiazines .
- Analog Comparisons: Triflusulfuron methyl ester : Sulfonylurea herbicides exhibit moderate water solubility due to polar sulfonyl groups, whereas the target compound’s bulky benzo[e]thiadiazin-sulfone may reduce solubility.
Structural Innovations and Limitations
- The 3,3-dimethylbutanoate ester could enhance membrane permeability in pharmaceutical applications .
- Limitations: Synthetic complexity may hinder large-scale production, as seen in low-yield ester syntheses (e.g., 22% in compound 6o ). Limited data on environmental or metabolic fate compared to well-studied sulfonylureas .
Biological Activity
The compound 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 494.0 g/mol. The structure features a dioxido-thiadiazine moiety, which is known to influence biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiadiazine derivatives. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain substituted thiadiazole compounds exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells, indicating potent anticancer activity .
Anticonvulsant Effects
The anticonvulsant activity of related compounds has also been investigated. In a study utilizing the pentylenetetrazole (PTZ) model for seizures, compounds structurally similar to our target compound provided up to 80% protection at doses as low as 0.4 mg/kg. This suggests that modifications in the chemical structure can enhance neuroprotective properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes involved in cancer proliferation and seizure activity.
- Induction of Apoptosis : Many thiadiazine derivatives promote programmed cell death in cancer cells through the activation of apoptotic pathways.
- Antioxidant Properties : Some studies indicate that these compounds may possess antioxidant capabilities, reducing oxidative stress in cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
